3,5,6-Trimethylpyrazine-2-carbaldehyde

描述

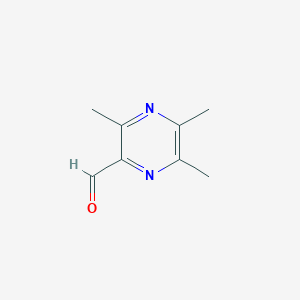

3,5,6-Trimethylpyrazine-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C8H10N2O . It is characterized by a pyrazine ring substituted with three methyl groups and an aldehyde group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,5,6-Trimethylpyrazine-2-carbaldehyde typically involves the reaction of 3,5,6-trimethylpyrazine with a formylating agent. One common method is the Vilsmeier-Haack reaction, where 3,5,6-trimethylpyrazine reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield the desired aldehyde .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

化学反应分析

Oxidation and Synthetic Preparation

3,5,6-Trimethylpyrazine-2-carbaldehyde is commonly synthesized via oxidation of its corresponding alcohol precursor, 3,5,6-trimethylpyrazine-2-methanol (TMP-OH).

Key Reaction Conditions:

| Substrate | Oxidizing Agent | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|---|

| TMP-OH | MnO₂ | Ethanol | Reflux | 3 h | 66% | |

| TMP-OH | MnO₂ | Dichloromethane | RT | 72 h | - |

The Pfitzner-Moffatt oxidation method is also employed, using reagents like oxalyl chloride and dimethyl sulfoxide (DMSO) to convert the alcohol to the aldehyde .

Reductive Amination

The aldehyde group undergoes reductive amination with amines to form secondary amines.

Example Reaction with Propargylamine:

| Aldehyde | Amine | Reducing Agent | Solvent | Time | Yield | Product | Source |

|---|---|---|---|---|---|---|---|

| This compound | Propargylamine | NaBH(OAc)₃ | 1,2-Dichloroethane | 2 h | 86% | MT-012 (secondary amine) |

This reaction proceeds via imine intermediate formation, followed by reduction to stabilize the amine product .

Condensation Reactions

The aldehyde participates in condensation reactions to form stilbene derivatives. For example:

Metabolic Pathways

In human metabolism, alkylpyrazines like this compound are oxidized to carboxylic acids. For example:

Observed Metabolites:

| Parent Compound | Major Metabolite | Excretion Route | Study Type | Source |

|---|---|---|---|---|

| This compound | 3,6-Dimethylpyrazine-2-carboxylic acid | Urine | Human intervention |

This pathway involves cytochrome P450-mediated oxidation, followed by renal excretion .

Derivatives and Activities:

| Derivative | Biological Activity | Key Modification | Source |

|---|---|---|---|

| MT-012 | Anti-inflammatory | Propargylamine conjugation | |

| Stilbene-pyrazine hybrids | Anticancer | Stilbene coupling |

科学研究应用

Applications in Food Science

Flavoring Agent : This compound is primarily recognized for its role as a flavoring agent due to its low odor threshold and strong flavor profile. It is used in various food products to enhance taste and aroma. Pyrazines are generally recognized as safe (GRAS) by the FDA and are commonly found in coffee, roasted nuts, and meat products .

Case Study : A study analyzing the metabolites of key flavor compounds in coffee identified 3,5,6-trimethylpyrazine-2-carbaldehyde as a significant contributor to the characteristic aroma of coffee. The compound's presence was linked to consumer preference .

Applications in Medicinal Chemistry

Antiplatelet Activity : Recent research has highlighted the potential of this compound in developing novel nitric oxide-donating ligustrazine derivatives. These derivatives have shown promise as antiplatelet aggregation agents, which could be beneficial in preventing cardiovascular diseases .

Synthesis of Derivatives : The compound serves as an important intermediate in the synthesis of biologically active ligustrazine derivatives. For instance, it has been utilized to create compounds that exhibit enhanced solubility and bioactivity .

Applications in Analytical Chemistry

Decoupling Agent : this compound is also employed as a decoupling agent in mitochondrial isolation from animal tissues. This application is crucial for studies involving cellular respiration and energy metabolism .

Analytical Techniques : The compound can be analyzed using various chromatographic techniques due to its distinct chemical properties. It has been successfully identified in complex mixtures using gas chromatography-mass spectrometry (GC-MS), demonstrating its utility in analytical applications .

Summary Table of Applications

生物活性

3,5,6-Trimethylpyrazine-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article examines the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is a derivative of pyrazine, characterized by its six-membered nitrogen-containing heterocyclic structure. The presence of three methyl groups at positions 3, 5, and 6 enhances its lipophilicity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : HT-29 (colorectal cancer) and SH-SY5Y (neuroblastoma).

- IC50 Values : Research indicates IC50 values ranging from 0.18 μM to 10.74 μM for different derivatives affecting these cell lines .

Table 1: Anticancer Activity of 3,5,6-Trimethylpyrazine Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 7a | HT-29 | 10.74 | Induces apoptosis |

| 8a | SH-SY5Y | 0.18 | Inhibits HDAC activity |

| 41 | BEL-7402 | 0.9 | Regulates autophagy and DNA damage |

Neuroprotective Effects

The compound has demonstrated neuroprotective properties in models of oxidative stress. For example:

- Model Used : PC12 cells subjected to H2O2-induced oxidative damage.

- EC50 Values : Neuroprotective effects were observed with EC50 values as low as 3.68 μM .

Antiplatelet Activity

This compound exhibits significant antiplatelet activity. In vitro studies have shown that it can inhibit platelet aggregation effectively:

- Mechanism : The compound interferes with thrombin signaling pathways.

- EC50 Values : Reported EC50 values for antiplatelet activity range from 0.054 μM to 0.020 μM depending on the experimental conditions .

Table 2: Antiplatelet Activity Metrics

| Compound | Test Condition | EC50 (μM) |

|---|---|---|

| 24 | ADP-induced aggregation | 0.054 |

| 25 | Thrombin-induced aggregation | 0.020 |

The biological activities of this compound can be attributed to several mechanisms:

- HDAC Inhibition : The compound acts as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression linked to cancer progression.

- Oxidative Stress Modulation : It protects neuronal cells from oxidative stress by modulating reactive oxygen species (ROS) levels and enhancing antioxidant defenses.

- Platelet Aggregation Inhibition : By disrupting thrombin signaling pathways, it reduces platelet aggregation and may have implications for cardiovascular health.

Case Studies

Several case studies have demonstrated the efficacy of this compound in preclinical models:

- Study on Cancer Cell Lines : A study evaluated the antiproliferative effects on various cancer cell lines and confirmed that derivatives of this compound significantly inhibited cell growth compared to controls .

- Neuroprotection in Animal Models : Animal studies have illustrated that administration of this pyrazine derivative can significantly reduce infarct size following ischemic events in models of stroke .

Safety Profile

The safety profile of this compound has been assessed through toxicity studies:

属性

IUPAC Name |

3,5,6-trimethylpyrazine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-5-6(2)10-8(4-11)7(3)9-5/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSGOLPGJARMUOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=N1)C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594018 | |

| Record name | 3,5,6-Trimethylpyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186534-02-1 | |

| Record name | 3,5,6-Trimethylpyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。